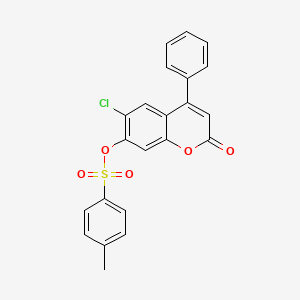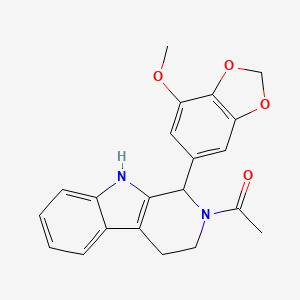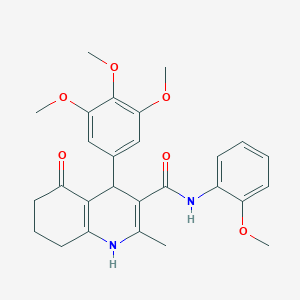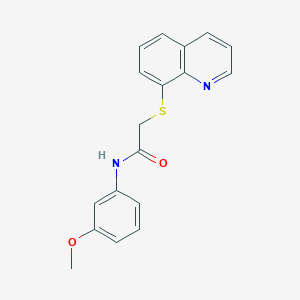![molecular formula C26H29N3 B5171859 9-ethyl-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B5171859.png)
9-ethyl-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-ethyl-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-9H-carbazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a member of the carbazole family and has been found to exhibit a wide range of biological activities, making it a promising candidate for drug development.
Mechanism of Action
The exact mechanism of action of 9-ethyl-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-9H-carbazole is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in the body, including the MAPK/ERK pathway and the NF-κB pathway.
Biochemical and Physiological Effects:
Studies have shown that 9-ethyl-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-9H-carbazole can modulate the activity of various enzymes and proteins in the body, including COX-2, iNOS, and MMP-9. It has also been shown to reduce oxidative stress and inflammation in cells and tissues. In addition, it has been found to have a protective effect on neurons and may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 9-ethyl-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-9H-carbazole in lab experiments is its wide range of biological activities. This makes it a versatile compound that can be used in a variety of different research areas. However, one of the limitations of using this compound is its relatively complex synthesis method, which may make it difficult to obtain in large quantities.
Future Directions
There are several future directions for research involving 9-ethyl-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-9H-carbazole. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in animal models. Another area of interest is its potential use as an anti-tumor agent. Studies have shown promising results in vitro, and further research is needed to determine its efficacy in vivo. Finally, there is a need for further research into the synthesis of this compound, with the goal of developing more efficient and cost-effective methods.
In conclusion, 9-ethyl-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-9H-carbazole is a promising compound that has gained significant attention in the field of scientific research. Its wide range of biological activities makes it a versatile compound that can be used in a variety of different research areas. Further research is needed to fully understand its mechanism of action and to determine its potential therapeutic applications.
Synthesis Methods
The synthesis of 9-ethyl-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-9H-carbazole involves several steps. One of the most commonly used methods is the Suzuki-Miyaura coupling reaction, which involves the coupling of an arylboronic acid with a halogenated carbazole derivative in the presence of a palladium catalyst. Other methods include the Buchwald-Hartwig coupling reaction and the Sonogashira coupling reaction.
Scientific Research Applications
9-ethyl-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-9H-carbazole has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
9-ethyl-3-[[4-(4-methylphenyl)piperazin-1-yl]methyl]carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3/c1-3-29-25-7-5-4-6-23(25)24-18-21(10-13-26(24)29)19-27-14-16-28(17-15-27)22-11-8-20(2)9-12-22/h4-13,18H,3,14-17,19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBFUFGCSBVCBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CCN(CC3)C4=CC=C(C=C4)C)C5=CC=CC=C51 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Ethyl-3-[[4-(4-methylphenyl)piperazin-1-yl]methyl]carbazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-methoxyethyl)-1-(3-methylbutyl)-5-[(3,5,7-trimethyl-1H-indol-2-yl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B5171790.png)
![3-[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B5171796.png)
![N-(2-chloro-4,6-dimethylphenyl)-2-{[(5-hydroxy-1H-pyrazol-3-yl)methyl]thio}acetamide](/img/structure/B5171803.png)

![N~2~-(4-isopropylphenyl)-N~1~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5171813.png)
![3-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5171817.png)



![1-(3,4-dimethylphenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5171837.png)
![4-tert-butyl-N-[4-(4-methyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B5171843.png)

![(9,11,13-trimethyl-8,15-dioxatetracyclo[10.2.2.0~2,7~.0~9,14~]hexadeca-2,4,6-trien-12-yl)methyl propylcarbamate](/img/structure/B5171860.png)